molecular formula C16H11FN2O5 B5722679 (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide

Cat. No.: B5722679
M. Wt: 330.27 g/mol
InChI Key: WKKALWMXEPLVLK-QHHAFSJGSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide is an organic compound that features a benzodioxole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Nitro Group: Nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzodioxole derivative with an appropriate acrylamide derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amide formation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds are effective.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-chloro-5-nitrophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-5-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide can impart unique properties such as increased metabolic stability and altered electronic properties, making it distinct from its chloro and bromo analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5/c17-12-4-3-11(19(21)22)8-13(12)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKALWMXEPLVLK-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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